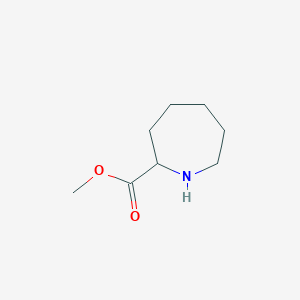

Methyl azepane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl azepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNASBFHUYHYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544631 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-33-1 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Azepane-2-carboxylate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Methyl azepane-2-carboxylate, a cyclic amino acid ester, is a pivotal building block in medicinal chemistry. Its seven-membered azepane ring offers a flexible yet constrained scaffold, providing a unique three-dimensional architecture for the design of novel therapeutic agents. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and critical role in the development of innovative pharmaceuticals.

Molecular Structure and Chemical Identity

This compound is the methyl ester of azepane-2-carboxylic acid. The core of the molecule is the azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom. The carboxylate group is attached to the carbon atom adjacent to the nitrogen, at the 2-position.

Key Structural Identifiers:

-

Molecular Formula: C₈H₁₅NO₂[1]

-

SMILES: COC(=O)C1CCCCCN1[1]

-

InChI: InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3[1]

-

InChIKey: GVNASBFHUYHYAT-UHFFFAOYSA-N[1]

The azepane ring can exist in various chair and boat conformations, and the stereochemistry at the C2 position is a critical consideration in its application, with the chiral variants often exhibiting distinct biological activities.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthesis.

Physicochemical Properties

While experimental data for the free base is not widely published, predicted values and data for the hydrochloride salt provide valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 157.21 g/mol | PubChem |

| Monoisotopic Mass | 157.11028 Da | [1] |

| Predicted XlogP | 0.7 | [1] |

| Form | Typically an oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. The hydrochloride salt is likely to have higher water solubility. | [2] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (approximately 1.2-3.5 ppm). The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, will likely resonate in the 3.0-3.5 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will be observed in the downfield region, typically around 170-175 ppm. The carbon of the methyl ester will be around 52 ppm. The carbons of the azepane ring will resonate in the aliphatic region, generally between 20 and 60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing around 1730-1750 cm⁻¹. The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ region. The N-H stretching of the secondary amine will be a weaker absorption around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at m/z 157. The protonated molecule [M+H]⁺ would be at m/z 158.[1] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, often involving the formation of the seven-membered ring as a key step.

Ring Expansion Strategies

Ring expansion of smaller cyclic precursors is a common method for the synthesis of azepanes. For instance, the Beckmann rearrangement of a cyclohexanone oxime derivative can lead to the formation of an ε-caprolactam, which can then be further functionalized to yield the desired product.

Cyclization of Acyclic Precursors

A powerful and versatile approach involves the intramolecular cyclization of a linear precursor containing the necessary functional groups. One such strategy is the Dieckmann condensation.

This workflow outlines a plausible synthetic route to this compound, leveraging the Dieckmann condensation for the key ring-forming step.

Caption: A generalized workflow for the synthesis of this compound via a Dieckmann condensation strategy.

The following is a representative, step-by-step protocol based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(6-methoxy-6-oxohexyl)malonate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add methyl 6-bromohexanoate dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 12 hours.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting diester by vacuum distillation.

Step 2: Synthesis of Methyl 7-oxoazepane-2-carboxylate (via Dieckmann Condensation)

-

To a suspension of sodium hydride in dry toluene, add the N-protected diester from Step 1 dropwise at reflux.

-

Continue refluxing for 4-6 hours until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-keto ester by column chromatography.

Step 3: Decarboxylation to Azepan-7-one

-

Reflux the β-keto ester from Step 2 in a mixture of acetic acid and hydrochloric acid for 8-12 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting lactam by vacuum distillation or recrystallization.

Step 4: Reduction of the Lactam and Esterification

-

To a suspension of lithium aluminum hydride in dry tetrahydrofuran (THF) at 0 °C, add the lactam from Step 3 dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain crude azepane-2-carboxylic acid.

-

Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is characterized by the presence of a secondary amine and an ester functional group, allowing for a wide range of chemical transformations.

Caption: Key chemical reactions of this compound.

-

N-Functionalization: The secondary amine is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones. This allows for the introduction of a wide variety of substituents on the nitrogen atom, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, azepane-2-carboxylic acid.[3] This free carboxylic acid can then be coupled with amines to form amides or be used in other transformations.

-

Ester Reduction: The ester can be reduced to the corresponding primary alcohol, (azepan-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol provides another point for further functionalization.

Applications in Drug Discovery and Development

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] this compound serves as a versatile starting material for the synthesis of more complex molecules with a range of biological activities.

-

Scaffold for Bioactive Molecules: The three-dimensional nature of the azepane ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors.

-

Synthesis of Constrained Peptidomimetics: The cyclic structure of this compound can be incorporated into peptide sequences to create constrained analogs. This can lead to increased metabolic stability and improved receptor binding affinity and selectivity.

-

Building Block for Novel Heterocycles: The functional groups of this compound can be used to construct more complex heterocyclic systems through annulation or other ring-forming reactions.

While specific examples of blockbuster drugs directly synthesized from this compound are not prevalent in publicly available literature, its utility as a building block is well-established in the patent literature and in the libraries of drug discovery companies. Its derivatives are explored in various therapeutic areas, including but not limited to, antivirals, anticancer agents, and central nervous system disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

It is imperative to consult the specific Safety Data Sheet (SDS) for any purchased sample of this compound or its derivatives for detailed and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its unique seven-membered ring structure, coupled with the reactivity of its amine and ester functional groups, provides a powerful platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this important scaffold in the design and creation of next-generation pharmaceuticals.

References

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

-

Gao, Y., et al. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(3), 1247–1253. [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2022). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels. [Link]

-

Gotor-Fernández, V., et al. (2014). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 79(12), 5524–5535. [Link]

Sources

- 1. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 2. Methyl 2-acetylbenzoate | C10H10O3 | CID 347839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Azepane-2-carboxylate (CAS Number: 34459-10-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent conformational flexibility allows for intricate and precise interactions with a variety of biological targets, making it a valuable component in the design of novel therapeutics.[1][2][3] This guide focuses on a key derivative of this scaffold: Methyl azepane-2-carboxylate. As a versatile building block, this compound offers a strategic entry point for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, properties, reactivity, and potential applications to support and inspire further research and development in this exciting area of chemical science.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 34459-10-4 | [4] |

| Chemical Formula | C₈H₁₆ClNO₂ | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | General knowledge |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly accessible literature and should be determined empirically.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related structures, the expected spectroscopic features can be predicted. These predictions are crucial for the identification and characterization of the compound in a laboratory setting.[5][6][7][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A multiplet for the proton at the C2 position (α to the ester and nitrogen) which will be shifted downfield.

-

A series of overlapping multiplets for the methylene protons of the azepane ring, likely spanning from approximately 1.5 to 3.5 ppm.

-

A broad signal for the amine proton (-NH-), the chemical shift of which will be dependent on the solvent and concentration. For the hydrochloride salt, this signal will be shifted further downfield and may show coupling to adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the molecule.[2][11] Expected chemical shifts include:

-

A signal for the carbonyl carbon of the ester group around 170-175 ppm.

-

A signal for the methyl carbon of the ester at approximately 52 ppm.

-

A signal for the C2 carbon, which is attached to both the nitrogen and the carboxylate group, shifted downfield.

-

Signals for the five methylene carbons of the azepane ring in the aliphatic region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.[9][12] Key absorption bands are expected at:

-

A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-H stretching vibrations for the aliphatic ring and methyl group protons, typically in the 2850-3000 cm⁻¹ region.

-

An N-H stretching vibration for the secondary amine, which will appear as a moderate band around 3300-3400 cm⁻¹. For the hydrochloride salt, this will be broadened and shifted.

-

C-N stretching vibrations in the fingerprint region.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₈H₁₅NO₂), the molecular ion peak (M⁺) would be expected at m/z 157.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[13][14]

Synthesis and Purification

One common and effective strategy involves the intramolecular cyclization of a linear precursor.[15]

Figure 1: General workflow for the synthesis and purification of this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methodologies for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Intramolecular Cyclization

-

To a solution of a suitable linear amino ester precursor (e.g., methyl 7-amino-2-bromoheptanoate) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., potassium carbonate or DBU).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the intramolecular nucleophilic substitution to form the seven-membered ring.

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 2: Purification

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is often effective. The choice of eluent is critical to separate the desired product from unreacted starting material and any side products.

-

Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield the purified free base, likely as an oil.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified this compound in a dry, non-polar solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid. The use of a non-polar solvent is key to ensuring the insolubility of the ionic salt.

-

Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain this compound hydrochloride.

Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the secondary amine and the methyl ester. This dual functionality makes it a highly versatile building block for the elaboration into more complex molecular architectures.[3]

Figure 2: Key reactive pathways of this compound.

N-Functionalization

The secondary amine of the azepane ring is nucleophilic and can readily undergo a variety of reactions.[17]

-

N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base allows for the introduction of various substituents on the nitrogen atom. This is a common strategy to modulate the physicochemical properties and biological activity of the resulting molecule.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction is often used to introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets.[18]

Ester Modification

The methyl ester group can be transformed into other functional groups, providing further avenues for molecular diversification.

-

Hydrolysis: Saponification with a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup, will yield the corresponding azepane-2-carboxylic acid.[18] This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

-

Amide Formation: Direct aminolysis of the methyl ester with an amine can be achieved, often at elevated temperatures or with the use of a catalyst, to form the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (azepan-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][19] This transformation opens up possibilities for further functionalization of the resulting hydroxyl group.

Applications in Medicinal Chemistry and Drug Development

The azepane ring is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in drug design.[1][2][13] Azepane derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties.[16] The conformational flexibility of the seven-membered ring allows for optimal positioning of substituents to interact with binding sites on biological targets.[3][12]

While specific, publicly documented applications of this compound as a direct precursor to a marketed drug are not readily found, its value lies in its potential as a versatile starting material for the synthesis of novel drug candidates. For instance, it is a logical precursor for the synthesis of analogues of the natural product (-)-Balanol, a potent inhibitor of protein kinase C (PKC).[20][21] The azepane core of Balanol is crucial for its activity, and derivatives of this compound could be used to explore the structure-activity relationships (SAR) of this important pharmacophore.

Furthermore, this building block can be utilized in the generation of compound libraries for high-throughput screening in drug discovery campaigns. Its dual functionality allows for the rapid creation of a diverse set of molecules with varied substituents at both the nitrogen and the C2 position.

Safety and Handling

Based on the GHS hazard statements for the structurally related methyl azepane-4-carboxylate hydrochloride, this compound hydrochloride should be handled with caution.[15]

Table 2: GHS Hazard Information (Inferred)

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

This information is inferred from a related compound and should be confirmed by consulting a specific Safety Data Sheet (SDS) for CAS 34459-10-4 when available.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its dual reactive centers provide a platform for extensive chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery. While detailed experimental data for this specific compound is somewhat limited in the public domain, the information available for related structures provides a solid foundation for its synthesis, characterization, and further derivatization. As the demand for novel chemical entities with three-dimensional complexity continues to grow in the pharmaceutical industry, the utility of scaffolds such as the one provided by this compound is poised to increase significantly.

References

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

-

Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Fürstner, A., & Thiel, O. R. (2000). Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742. [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 435-453. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

-

Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

-

Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 5004-5017. [Link]

-

Goti, A., et al. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 15(15), 3892–3895. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

- Patents.google.com.

-

PubChem. Methyl 2-methylazepane-2-carboxylate hydrochloride. [Link]

-

PubChem. methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

World Health Organization. (2022). Critical review report: 2-Methyl AP-237. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Lee, K., et al. (1997). Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety 1. Journal of Medicinal Chemistry, 40(13), 2097–2106. [Link]

- Paquette, L. A. (Ed.). (1996). 3. Azepines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- U.S. Patent 10,906,912.

-

ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... [Link]

-

Liu, S., et al. (2018). N-Functionalization of 1,2-Azaborines. Organic Letters, 20(19), 6215–6219. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylhexane. [Link]

- Khan, I., & Ali, A. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 157, 1076-1095.

- U.S. Patent 6,774,230.

-

ResearchGate. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

-

Carneiro, V. M. T., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

-

MDPI. Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. [Link]

-

Fan, T. W.-M., et al. (2018). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 8(2), 33. [Link]

-

ChemRxiv. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][15][16]Diazepine-2-Carboxylates. [Link]

-

ATB. Azepane. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. researchgate.net [researchgate.net]

- 21. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Azepane-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl azepane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. By examining the structural nuances of the seven-membered azepane ring and the influence of its functional groups, we will elucidate the chemical shifts, coupling constants, and multiplicity patterns that define this molecule's spectral signature. This guide synthesizes fundamental NMR principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this important heterocyclic scaffold.

Introduction: The Structural Significance of the Azepane Scaffold

This compound belongs to the family of saturated seven-membered nitrogen-containing heterocycles. The azepane ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, valued for its conformational flexibility and its utility as a building block in medicinal chemistry.[1][2] Its derivatives have shown potential in various therapeutic areas, making the precise and unambiguous structural characterization of intermediates like this compound a critical step in synthetic and drug discovery campaigns.[3]

¹H NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within a molecule. However, the conformational flexibility of the seven-membered ring can lead to complex and overlapping signals, presenting a significant analytical challenge. This guide aims to deconstruct this complexity, providing a logical framework for a complete and confident spectral assignment.

Theoretical Analysis and Spectral Prediction

A proactive analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive framework is built upon established principles of chemical equivalence, shielding/deshielding effects, and spin-spin coupling.[4][5]

Molecular Structure and Proton Environments:

The structure of this compound features a chiral center at C2 and a flexible seven-membered ring. This results in eight distinct proton environments, as labeled below:

-

H(α): The single proton at the C2 position.

-

-OCH₃: The three equivalent protons of the methyl ester group.

-

-NH: The single proton attached to the nitrogen atom.

-

H₃, H₄, H₅, H₆, H₇: The ten methylene protons on the azepane ring. Due to the chiral center at C2 and the ring's puckered conformation, the two protons on each of these carbons (e.g., H3a and H3b) are diastereotopic and thus chemically non-equivalent, leading to distinct signals and geminal coupling.

Predicted Chemical Shifts (δ):

The chemical shift of a proton is dictated by its local electronic environment.[6] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals downfield to higher ppm values.[4][7]

-

-OCH₃ (Methyl Ester): Protons of a methyl ester typically appear as a sharp singlet. Expected chemical shift: δ 3.6 - 3.8 ppm .[8]

-

H₂ (α-proton): This proton is adjacent to three electron-withdrawing groups: the nitrogen atom, the carbonyl group, and the ester oxygen. This cumulative deshielding effect will shift its signal significantly downfield. Based on data for the analogous methyl pipecolate (the six-membered ring equivalent), this proton is expected in the range of δ 3.8 - 4.1 ppm .[9]

-

H₇ (Methylene protons α to N): These protons are directly attached to a carbon adjacent to the nitrogen atom. They will be deshielded relative to other methylene groups. Expected chemical shift: δ 2.8 - 3.2 ppm .[10]

-

-NH (Amine proton): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects. It typically appears as a broad singlet between δ 1.0 - 5.0 ppm .[7][10] This signal will disappear upon shaking the sample with D₂O, a key confirmatory test.

-

H₃, H₄, H₅, H₆ (Ring Methylene Protons): These protons constitute the hydrocarbon backbone of the ring. They are the most shielded and are expected to resonate in the aliphatic region, typically between δ 1.2 - 2.2 ppm .[5][11] Due to the conformational flexibility of the seven-membered ring, these signals are expected to be complex and heavily overlapping multiplets.

Predicted Splitting Patterns (Multiplicity):

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split.[12]

-

-OCH₃: No adjacent protons, will appear as a singlet (s) .

-

-NH: Typically does not couple with adjacent protons due to rapid chemical exchange, appearing as a broad singlet (br s) .[10]

-

H₂: Coupled to the two diastereotopic protons on C3. It is expected to appear as a doublet of doublets (dd) .

-

H₇: Coupled to the two diastereotopic protons on C6 and geminally to each other. This will result in a complex multiplet (m) .

-

H₃, H₄, H₅, H₆: Each of these diastereotopic protons will be coupled to its geminal partner and to the vicinal protons on adjacent carbons. This will create a cascade of complex multiplets (m) , which will likely overlap significantly. The analysis of such regions often requires advanced 2D NMR techniques like COSY and HSQC for full resolution.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality and reliability of NMR data are directly dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a high-resolution spectrum of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to achieve sharp, well-resolved peaks and is assessed by observing the lineshape of the TMS or residual solvent signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters include:

-

Spectral Width: ~12-16 ppm to ensure all signals are captured.

-

Number of Scans: 16 or 32 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate signal integration.

-

Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.[5]

-

Analyze the peak multiplicity and measure the coupling constants (J-values) in Hertz (Hz).

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Spectral Interpretation and Data Summary

The following table summarizes the expected ¹H NMR data for this compound. This representative data is synthesized from the theoretical principles discussed and by referencing spectral data of analogous structures.[9][10][13]

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 3.75 | 3H | s | - | -OCH₃ |

| B | 3.95 | 1H | dd | J = 8.4, 4.2 | H₂ |

| C | 3.10 - 2.95 | 2H | m | - | H₇ |

| D | 2.10 | 1H | br s | - | -NH |

| E | 2.20 - 1.40 | 8H | m | - | H₃ , H₄ , H₅ , H₆ |

Detailed Analysis:

-

Signal A (δ 3.75, s, 3H): This sharp singlet integrating to three protons is unambiguously assigned to the methyl ester protons (-OCH₃). Its singlet nature confirms the absence of adjacent protons.

-

Signal B (δ 3.95, dd, 1H): This downfield signal, integrating to a single proton, corresponds to the α-proton (H₂). Its chemical shift is justified by the strong deshielding from the adjacent nitrogen and carboxyl groups.[4][7] The doublet of doublets pattern arises from coupling to the two non-equivalent H₃ protons.

-

Signal C (δ 3.10 - 2.95, m, 2H): This multiplet, integrating to two protons, is assigned to the H₇ methylene protons, which are deshielded by the adjacent nitrogen atom.

-

Signal D (δ 2.10, br s, 1H): This broad singlet is characteristic of the N-H proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal would disappear upon D₂O exchange.[10]

-

Signal E (δ 2.20 - 1.40, m, 8H): This broad, complex, and overlapping region of signals integrates to the remaining eight protons of the methylene groups at the C3, C4, C5, and C6 positions. The significant overlap is a direct consequence of their similar chemical environments and the conformational flexibility of the azepane ring, which averages many different dihedral angles, leading to complex coupling patterns.[14][15]

Spin-Spin Coupling Network Diagram

Caption: Key vicinal ¹H-¹H coupling relationships in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl ester, the α-proton at C2, and the methylene protons adjacent to the nitrogen. The remaining aliphatic protons of the seven-membered ring produce a complex, overlapping multiplet region, which is a hallmark of conformationally flexible cyclic systems. A thorough understanding of fundamental NMR principles, including chemical shift theory and spin-spin coupling, allows for a confident and accurate interpretation of the spectrum. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and related azepane derivatives, aiding researchers in the verification of structure and purity in their synthetic endeavors.

References

- University College London (UCL). (n.d.). Chemical shifts.

-

ResearchGate. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Retrieved from [Link]

- University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR.

-

Modgraph Consultants Ltd. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]

- Thieme. (n.d.). Azepines. Retrieved from a chapter in a chemistry reference book.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

-

ResearchGate. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ACS Publications. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives. Organic Letters. Retrieved from [Link]

- AHH Chemical Co., Ltd. (n.d.). tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

- ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

PubMed. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate.

-

PubChem. (n.d.). Methyl 2-methylazepane-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DL-PIPECOLIC ACID HYDROCHLORIDE(5107-10-8) 1H NMR [m.chemicalbook.com]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hmdb.ca [hmdb.ca]

- 14. rubingroup.org [rubingroup.org]

- 15. researchgate.net [researchgate.net]

The Azepane-2-Carboxylate Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional chemical space. Within this landscape, saturated heterocyclic scaffolds have emerged as privileged structures capable of orienting pharmacophoric elements in a precise and pre-organized manner. Among these, the azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention. This guide provides a deep dive into the role and applications of a particularly valuable derivative: methyl azepane-2-carboxylate . We will explore its synthesis, its strategic importance as a constrained amino acid mimic, and its application in the development of innovative therapeutics, moving from the fundamental chemistry to tangible biological outcomes.

The Strategic Value of the Azepane-2-Carboxylate Core

The utility of the this compound scaffold in drug design is rooted in its unique combination of structural and chemical properties. As a cyclic amino acid ester, it serves as a versatile building block that introduces a specific and valuable set of features into a target molecule.

A Constrained Proline Analogue

Proline, with its five-membered pyrrolidine ring, is a unique proteinogenic amino acid that induces significant conformational constraints on the peptide backbone. This compound can be viewed as a "homo-proline" analogue, expanding the ring by two carbons. This expansion from a 5- to a 7-membered ring imparts a different, yet equally valuable, set of conformational preferences. While proline is known to favor specific dihedral angles that are crucial for the formation of β-turns in peptides, the larger, more flexible azepane ring can adopt a wider range of low-energy conformations. This allows it to act as a mimic for different secondary structures or to present side chains in novel vectors, enabling exploration of new binding interactions with biological targets. The ability to use azepane-containing building blocks to systematically alter peptide conformation is a powerful tool for enhancing receptor selectivity and modulating efficacy.

Navigating Three-Dimensional Chemical Space

The non-planar nature of the azepane ring is one of its most significant assets. Unlike flat aromatic rings, the saturated azepane scaffold projects its substituents into three-dimensional space. This is critical for interacting with the complex, contoured surfaces of protein binding pockets. The ability to introduce specific substituents onto the flexible azepane ring can bias it towards a particular conformation, which is often decisive for its biological activity. This conformational control allows for the fine-tuning of a molecule's fit within a target, optimizing binding affinity and specificity.

A Privileged Scaffold in Bioactive Molecules

The azepane motif is not merely a theoretical construct; it is a recurring theme in a variety of natural products and FDA-approved drugs. Its presence in molecules with diverse pharmacological activities, including anticancer, antidiabetic, and antiviral properties, highlights its status as a privileged scaffold. A notable example is the fungal metabolite (-)-Balanol, a potent inhibitor of protein kinase C (PKC), which features a hexahydroazepine core. The established biological relevance of the azepane ring provides a strong rationale for its incorporation into novel drug candidates.

Synthesis of Azepane-2-Carboxylate Derivatives: A Strategic Overview

The synthesis of functionalized azepane-2-carboxylates is a key enabling technology for their use in drug discovery. While numerous strategies exist for the construction of the azepane ring, this guide will focus on a robust and scalable asymmetric synthesis that allows for the controlled introduction of diversity elements.

Asymmetric Synthesis of Substituted Azepane-2-Carboxylates

A highly effective strategy for producing enantiomerically pure substituted azepane-2-carboxylates was developed to support a drug discovery program, emphasizing flexibility for substitution and scalability. The key step in this synthesis involves the oxidative cleavage of a bridged aza-bicyclo[3.2.2]nonene intermediate, which cleverly and stereoselectively establishes the required functionality at both the C2 and C5 positions of the azepane ring.

The general workflow for this synthesis is depicted below:

Caption: Asymmetric synthesis workflow for substituted azepane-2-carboxylates.

This approach is powerful because it allows for the late-stage introduction of various substituents at the C5 position, making it ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: Oxidative Cleavage Step

The following protocol is based on the key transformation described by Wishka et al. and serves as a template for the synthesis of 5-substituted azepane-2-carboxylates.

Reaction: Oxidative Cleavage of Aza-Bicyclo[3.2.2]nonene Intermediate

-

Dissolution: Dissolve the aza-bicyclo[3.2.2]nonene intermediate (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.

-

Addition of Oxidizing Agent: Add a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride hydrate (e.g., 0.02 eq).

-

Co-oxidant Addition: Add a stoichiometric excess of a co-oxidant, such as sodium periodate (NaIO₄, e.g., 4.0 eq), in portions to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product, a dicarbonyl compound, is then typically carried forward to the next step without extensive purification.

-

Esterification: The crude product can be directly esterified, for example, by dissolving it in methanol and adding a catalyst such as thionyl chloride dropwise at 0 °C, to yield the final this compound derivative.

This protocol is a generalized representation and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling oxidizing agents and other hazardous chemicals.

Case Study: Azepane Scaffolds in the Inhibition of PTPN2/PTPN1 for Cancer Immunotherapy

A compelling recent application of the azepane scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are implicated as negative regulators in several immune cell signaling pathways, and their inhibition has emerged as a promising strategy to enhance anti-tumor immunity.

Mechanism of Action: Enhancing Anti-Tumor Immunity

PTPN2 and PTPN1 play crucial roles in downregulating inflammatory signaling pathways, such as the interferon-gamma (IFNγ) and T-cell receptor (TCR) signaling pathways. By inhibiting these phosphatases, small molecules can effectively "release the brakes" on the immune system, leading to enhanced T-cell function, increased production of pro-inflammatory cytokines, and ultimately, a more robust anti-tumor response. This makes PTPN2/PTPN1 inhibitors a promising new class of cancer immunotherapy agents.

Caption: Role of PTPN2/PTPN1 and its inhibition in immune signaling.

Structure-Activity Relationship (SAR) of Azepane-based PTPN2/PTPN1 Inhibitors

Recent studies have detailed the design and optimization of potent, orally bioavailable PTPN2/PTPN1 inhibitors featuring an azepane core. The azepane moiety was strategically incorporated to explore new interactions within the enzyme's binding pocket and to optimize the molecule's physicochemical properties. The SAR studies revealed that modifications to the azepane ring and its substituents had a profound impact on inhibitory potency and selectivity.

Below is a summary of representative SAR data for a series of azepane-containing PTPN2/PTPN1 inhibitors.

| Compound | R Group on Azepane | PTPN2 IC₅₀ (nM) | PTPN1 IC₅₀ (nM) |

| 1 | -H | 150 | 250 |

| 2 | -CH₃ | 50 | 120 |

| 3 | -CF₃ | 15 | 35 |

| 4 | -OCH₃ | 85 | 180 |

Data are illustrative and based on trends reported in the literature for azepane-containing PTPN2/PTPN1 inhibitors.

The data clearly indicate that small modifications to the azepane scaffold can lead to significant improvements in potency. The introduction of a trifluoromethyl group (Compound 3 ), for example, resulted in a substantial increase in inhibitory activity against both PTPN2 and PTPN1. This highlights the importance of the azepane ring as a versatile platform for fine-tuning molecular interactions. The development of these compounds has led to novel small molecule inhibitors with nanomolar potency and robust in vivo anti-tumor efficacy, with some candidates entering clinical trials.

Future Perspectives and Conclusion

This compound and its derivatives continue to be highly valuable building blocks in medicinal chemistry. Their role as conformationally constrained proline mimics provides a powerful strategy for designing sophisticated peptidomimetics and small molecules with improved pharmacological properties. The successful application of this scaffold in developing clinical candidates for cancer immunotherapy, such as the PTPN2/PTPN1 inhibitors, underscores its immense potential.

Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing even more efficient and versatile synthetic routes to access a wider range of substituted azepane-2-carboxylates.

-

Exploration of New Biological Targets: Applying the azepane scaffold to the design of inhibitors for other challenging targets, such as proteases, kinases, and protein-protein interactions.

-

Computational Modeling: Using advanced computational techniques to better predict the conformational behavior of the azepane ring and to guide the design of next-generation inhibitors with enhanced precision.

References

- Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe, M. C. (2

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Functionalized Azepines

Introduction: The Azepine Scaffold and the Rise of Copper Catalysis

The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it a key component in a wide array of biologically active molecules, including agents with antidiabetic, anticancer, and antiviral properties.[1] However, the synthesis of these medium-sized rings is often challenging due to unfavorable cyclization kinetics.[1]

In recent years, copper catalysis has emerged as a powerful and versatile tool for overcoming these synthetic hurdles.[2] Copper's low cost, low toxicity, and unique reactivity profile have enabled the development of novel and efficient methodologies for the construction of functionalized azepines. This guide provides an in-depth look at several key copper-catalyzed strategies, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Methodology 1: Tandem Amination/Intramolecular Cyclization of Functionalized Allenynes

A highly efficient method for the synthesis of trifluoromethyl-substituted azepine derivatives involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[1][3] This approach provides a direct route to complex azepine structures from readily available starting materials.

Mechanism and Rationale

The reaction is proposed to proceed through a cascade mechanism initiated by the formation of a copper acetylide intermediate. This activation of the terminal alkyne facilitates the nucleophilic addition of an amine. The subsequent intramolecular cyclization onto the allene moiety, followed by catalyst regeneration, yields the final azepine product. The use of a cationic copper(I) complex, such as [Cu(MeCN)₄]PF₆, is crucial for the efficient activation of the allenyne substrate.[3]

Figure 1: Proposed catalytic cycle for the tandem amination/cyclization of allenynes.

Experimental Protocol: Synthesis of Trifluoromethylated Azepine-2-carboxylates

Materials:

-

Functionalized allenyne (1.0 equiv)

-

Amine (1.2 equiv)

-

[Cu(MeCN)₄]PF₆ (10 mol%)

-

Anhydrous dioxane

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the functionalized allenyne (e.g., 0.5 mmol, 1.0 equiv).

-

Add anhydrous dioxane (2.5 mL) to dissolve the allenyne.

-

Add the amine (0.6 mmol, 1.2 equiv) to the solution.

-

In a separate vial, weigh [Cu(MeCN)₄]PF₆ (0.05 mmol, 10 mol%) under an argon atmosphere and add it to the reaction mixture.

-

Seal the flask and heat the mixture at 70 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 6 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired functionalized azepine.

Data Summary: Substrate Scope

This method is effective for a range of primary and secondary amines, including substituted anilines, morpholine, and piperidine, providing moderate to good yields.[3]

| Entry | Amine | Product Yield (%) |

| 1 | Aniline | 65 |

| 2 | 4-Methoxyaniline | 72 |

| 3 | Morpholine | 58 |

| 4 | Piperidine | 63 |

| Yields are based on isolated product after chromatography. |

Methodology 2: Asymmetric Intramolecular Reductive Cyclization

The synthesis of chiral dibenzo[b,d]azepines can be achieved with high enantioselectivity through a copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines.[4] This method allows for the construction of both central and axial stereogenic elements in a single step.[4]

Mechanism and Rationale

The reaction is catalyzed by a chiral copper(I) complex, typically formed in situ from CuI and a chiral bisphosphine ligand such as (R,R)-Ph-BPE. The proposed mechanism involves the hydrocupration of the vinyl group, which is the stereodetermining step. This is followed by a cis-selective cyclization of the resulting organocopper intermediate onto the imine moiety. The reaction of the cyclized intermediate with a silane reagent regenerates the active copper hydride catalyst and releases the azepine product.[4]

Figure 2: Proposed catalytic cycle for the asymmetric intramolecular reductive cyclization.

Experimental Protocol: Asymmetric Synthesis of Dibenzo[b,d]azepines

Materials:

-

2'-Vinyl-biaryl-2-imine (1.0 equiv)

-

Cu(OAc)₂ (or CuI) (catalyst precursor)

-

(R,R)-Ph-BPE (chiral ligand)

-

Methyldiethoxysilane (DEMS) (hydride source)

-

Anhydrous TBME:THF (95:5) solvent mixture

-

Glovebox or Schlenk line for inert atmosphere operations

Procedure:

-

Inside a glovebox, add Cu(OAc)₂ (5 mol%) and (R,R)-Ph-BPE (5.5 mol%) to a vial.

-

Add the anhydrous TBME:THF (95:5) solvent mixture and stir for 30 minutes to form the catalyst complex.

-

In a separate vial, dissolve the 2'-vinyl-biaryl-2-imine (0.2 mmol, 1.0 equiv) in the solvent mixture.

-

Add the substrate solution to the catalyst mixture.

-

Add methyldiethoxysilane (DEMS) (2.0 equiv) to the reaction mixture.

-

Seal the vial and stir at room temperature for 36 hours.

-

Monitor the reaction by TLC or ¹H NMR spectroscopy.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Substrate Scope and Selectivity

This protocol is applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups, affording high yields and excellent diastereo- and enantioselectivities.[4]

| Entry | Substituent on Imine Aryl Ring | Yield (%) | d.r. | ee (%) |

| 1 | Phenyl | 99 | >20:1 | 99 |

| 2 | 4-Methoxyphenyl | 95 | >20:1 | 98 |

| 3 | 4-Fluorophenyl | 92 | >20:1 | 99 |

| 4 | 2-Thienyl | 85 | >20:1 | 97 |

| Reactions performed at room temperature. d.r. and ee determined by ¹H NMR and chiral HPLC, respectively.[4] |

Methodology 3: Copper-Catalyzed [4+3] Cycloaddition

A stereoselective synthesis of azepinoindoles can be achieved through a copper(I)-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines.[5] This method is notable for its tandem C-C and C-N bond formation.[5]

Mechanism and Rationale

The reaction is initiated by the copper(I)-catalyzed ring-opening of the aziridine, which generates a nitrogen-centered nucleophile. This species then reacts with the 4-indolylcarbinol, which acts as a four-carbon component, to form the seven-membered azepine ring. The stereochemistry of the product is influenced by the stereochemistry of the starting materials, indicating a degree of chirality transfer.[5]

Figure 3: Simplified workflow for the copper-catalyzed [4+3] cycloaddition.

Experimental Protocol: Synthesis of Azepinoindoles

Materials:

-

4-Indolylcarbinol (1.0 equiv)

-

Aziridine (1.5 equiv)

-

Cu(OTf)₂ (10 mol%)

-

Dichloromethane (DCM) as solvent

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-indolylcarbinol (0.2 mmol, 1.0 equiv) in DCM (2 mL), add the aziridine (0.3 mmol, 1.5 equiv).

-

Add Cu(OTf)₂ (0.02 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the azepinoindole product.

Troubleshooting and Key Considerations

-

Catalyst Activity: The activity of copper catalysts can be sensitive to air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques is crucial, especially for reactions involving organometallic intermediates.

-

Ligand Choice: In asymmetric catalysis, the choice of chiral ligand is critical for achieving high enantioselectivity. Screening of different ligands may be necessary to optimize the reaction for a specific substrate.

-

Substrate Purity: The purity of starting materials is essential for reproducible results. Impurities can inhibit the catalyst or lead to the formation of side products.

-

Reaction Monitoring: Close monitoring of the reaction progress is important to determine the optimal reaction time and prevent product decomposition or the formation of byproducts.

Conclusion

Copper catalysis offers a diverse and powerful platform for the synthesis of functionalized azepines. The methodologies presented here highlight the versatility of copper in mediating tandem reactions, asymmetric transformations, and cycloadditions to construct these valuable seven-membered heterocycles. These protocols serve as a practical guide for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.

References

-

Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link][1][3][6]

-

Rojo-Santiandreu, P., Martín-Heras, V., Murillo-López, J., Fañanás, R., & Rodríguez, F. (2022). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(3), 819-826. [Link][4]

-

Li, D., Park, Y., & Yun, J. (2018). Copper-Catalyzed Regioselective and Diastereoselective Synthesis of Borylated 1-Benzo[b]azepines. Organic Letters, 20(23), 7526–7529. [Link]

-

Xin, R., Liu, L., et al. (2023). Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzo[7][8]azepino[2,3-b]quinolines and pyridine-based diones. Nature Communications, 14, 863. [Link][9]

-

Che, C., & Chemler, S. R. (2015). Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. Organic & Biomolecular Chemistry, 13(8), 2259-2262. [Link][10]

-

Lyaskovskyy, V., Bergander, K., Fröhlich, R., & Würthwein, E. U. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049–1052. [Link][7]

-

Li, B., Han, J., Yang, Y., et al. (2021). Copper and Rhodium Relay Catalysis for Selective Access to cis-2,3-Dihydroazepines. Organic Letters, 23(16), 6351–6356. [Link]

-

Kumar, A., & Sharma, S. (2021). Copper-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines: stereoselective synthesis of azepinoindoles. Chemical Communications, 57(74), 9374-9377. [Link][5]

-

Monge, S., & Fiaud, J. C. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4355-4405. [Link]

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines: stereoselective synthesis of azepinoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Azepines, Chemistry, Synthesis And Reactions » IJMI [journals.stmjournals.com]

- 7. Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective HPLC Method for the Chiral Separation of Methyl azepane-2-carboxylate

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing. Methyl azepane-2-carboxylate, a key chiral building block for various active pharmaceutical ingredients (APIs), requires a robust and reliable analytical method to resolve and quantify its enantiomers. This application note presents a detailed protocol for the direct enantioselective separation of (R)- and (S)-Methyl azepane-2-carboxylate using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The method is developed to be precise, and suitable for quality control and research environments. We delve into the principles of chiral recognition and the rationale behind the systematic method development process.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[1][2] Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs, making their separation and analysis a crucial step in the drug development pipeline.[3][4]

This compound is a cyclic amino acid ester and a vital chiral synthon in medicinal chemistry.[5] Its structural integrity and enantiomeric purity directly influence the efficacy and safety of the final API. Therefore, a validated analytical method to distinguish its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) offers the most efficient and widely used technique for this purpose, allowing for the direct separation of enantiomers without derivatization.[6][7][8] This direct approach simplifies sample preparation and avoids potential kinetic resolution issues associated with indirect methods.[1][9]

This guide provides a comprehensive framework for the successful HPLC separation of this compound enantiomers, from understanding the separation mechanism to implementing a step-by-step analytical protocol.

The Mechanism of Chiral Recognition

Direct enantiomeric separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][10] The stability of these complexes differs, leading to different retention times and, consequently, separation.

For an analyte like this compound, which contains a secondary amine (a hydrogen bond donor and acceptor), a carbonyl group (a hydrogen bond acceptor), and a stereocenter, several interactions with the CSP are possible:

-

Hydrogen Bonding: The amine and ester groups can form hydrogen bonds with the functional groups on the CSP.

-

Dipole-Dipole Interactions: The polar ester group can engage in dipole-dipole interactions.

-

Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves. One enantiomer will fit more favorably into this chiral environment than the other, leading to a stronger interaction and longer retention.[1]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds. Their helical polymer structure provides a complex chiral environment with numerous stereoselective interaction sites.

Caption: Conceptual model of chiral recognition on a CSP.

Method Development Workflow

A logical and systematic approach is key to efficient method development. The process involves screening different CSPs and mobile phase systems to find the optimal conditions for resolution.

Caption: Systematic workflow for chiral method development.

Experimental Protocol

This protocol details the optimized method for the enantioseparation of this compound.

Materials and Instrumentation

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |

| Chiral Column | CHIRALPAK® IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 250 mm |

| Analyte | Racemic this compound Hydrochloride |

| Solvents | HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH) |

| Additive | Diethylamine (DEA), analytical grade |

| Sample Diluent | Ethanol |

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) . Sonicate for 15 minutes to degas before use.

-

Rationale: A normal phase system with an alcohol modifier provides a good balance of polarity to achieve resolution on polysaccharide CSPs. Diethylamine is a crucial additive; as a basic modifier, it deactivates acidic silanol sites on the silica support and ensures the analyte's secondary amine is in a non-ionized state, leading to improved peak shape and reproducibility.

-

-

Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in Ethanol to achieve a final concentration of approximately 1.0 mg/mL .

Optimized Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the separation.

| Parameter | Condition |

| Column | CHIRALPAK® IG-3 (4.6 x 250 mm, 3 µm) |

| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 15 minutes |

Results and Discussion

Under the optimized conditions, baseline separation of the two enantiomers is achieved.

-